N-[(2-fluorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine
CAS No.: 2549005-93-6
Cat. No.: VC11824268
Molecular Formula: C15H14FN5
Molecular Weight: 283.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549005-93-6 |
|---|---|
| Molecular Formula | C15H14FN5 |
| Molecular Weight | 283.30 g/mol |
| IUPAC Name | N-[(2-fluorophenyl)methyl]-6-(2-methylimidazol-1-yl)pyrimidin-4-amine |
| Standard InChI | InChI=1S/C15H14FN5/c1-11-17-6-7-21(11)15-8-14(19-10-20-15)18-9-12-4-2-3-5-13(12)16/h2-8,10H,9H2,1H3,(H,18,19,20) |
| Standard InChI Key | CRLGYDPHXRFURQ-UHFFFAOYSA-N |
| SMILES | CC1=NC=CN1C2=NC=NC(=C2)NCC3=CC=CC=C3F |
| Canonical SMILES | CC1=NC=CN1C2=NC=NC(=C2)NCC3=CC=CC=C3F |
Introduction
N-[(2-fluorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine is a synthetic organic compound with potential applications in medicinal chemistry, particularly in drug discovery targeting specific biological pathways. This compound features a pyrimidine core substituted with a fluorophenylmethyl and a methylimidazolyl group, which are known to enhance pharmacological properties such as receptor binding and bioavailability.
Synthesis Pathway
The synthesis of N-[(2-fluorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine typically involves:
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Formation of the Pyrimidine Core: Starting from a halogenated pyrimidine derivative, nucleophilic substitution reactions are used to introduce the amine group at the 4-position.
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Attachment of the Fluorophenylmethyl Group: Using benzyl halides with fluorine substitution, this step is achieved through reductive amination or alkylation.
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Introduction of the Imidazole Moiety: The imidazole group is introduced via condensation reactions with appropriate precursors like methylimidazole.
These steps are optimized for high yield and purity, ensuring minimal side-product formation.
Research Applications
This compound can serve as a scaffold for designing targeted inhibitors or modulators in:
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Oncology: Modifications to enhance VEGFR/EGFR inhibition.
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Neurology: Development of CNS-active drugs targeting neurological disorders.
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Infectious Diseases: Exploration of antimicrobial activity against resistant strains.
Data Comparison with Related Compounds
The comparison highlights that fluorinated pyrimidine derivatives consistently show promise across diverse therapeutic areas.
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